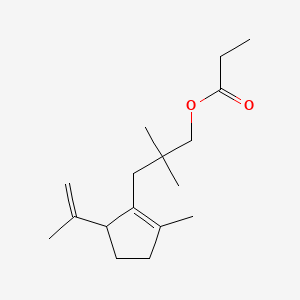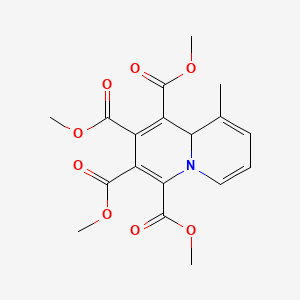
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C17H17NO8 and a molecular weight of 363.327 g/mol. This compound belongs to the quinolizine family and is characterized by its multiple carboxylate groups and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted quinolizine derivatives followed by selective methylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 9-methyl-9aH-quinolizate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced quinolizine derivatives.
Substitution: Halogenated quinolizines and other substituted derivatives.
Scientific Research Applications
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Quinolizine derivatives: These compounds share the quinolizine core but may have different substituents and functional groups.
Tetramethyl derivatives: Other tetramethyl compounds with different heterocyclic structures.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
982-12-7 |
|---|---|
Molecular Formula |
C18H19NO8 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tetramethyl 9-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-7-6-8-19-13(9)11(16(21)25-3)10(15(20)24-2)12(17(22)26-4)14(19)18(23)27-5/h6-8,13H,1-5H3 |
InChI Key |
UOEIPAPEHFBCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


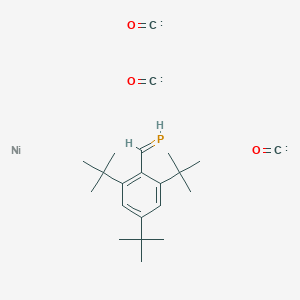
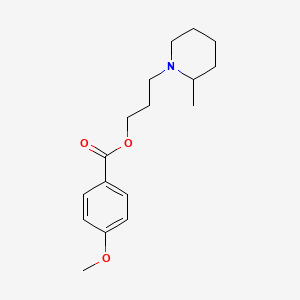
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
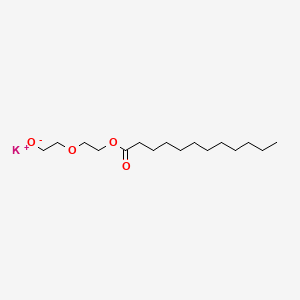
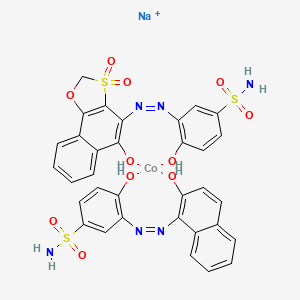
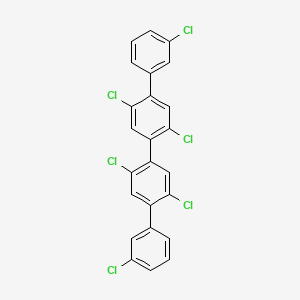
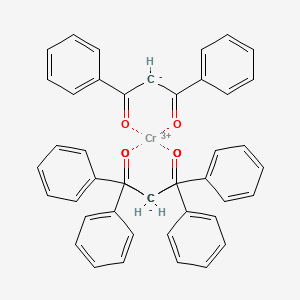
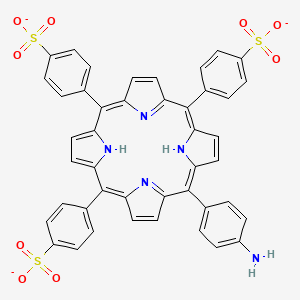
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
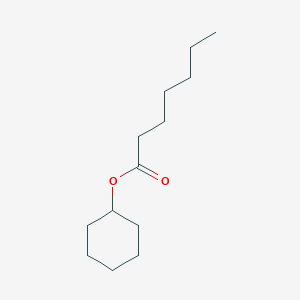
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
